molecular formula C7H12F2O2 B13590114 2,2-Difluoro-4,4-dimethylpentanoic acid

2,2-Difluoro-4,4-dimethylpentanoic acid

Cat. No.: B13590114
M. Wt: 166.17 g/mol
InChI Key: MGBXWMSICKRISC-UHFFFAOYSA-N
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Description

2,2-Difluoro-4,4-dimethylpentanoic acid is a fluorinated carboxylic acid with the molecular formula C7H12F2O2. This compound is known for its unique structural features, which include two fluorine atoms and two methyl groups attached to a pentanoic acid backbone. The presence of fluorine atoms imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-4,4-dimethylpentanoic acid typically involves the introduction of fluorine atoms into the pentanoic acid structure. One common method is the fluorination of 4,4-dimethylpentanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions are usually carried out under controlled conditions to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are utilized.

Major Products Formed

    Substitution: Formation of difluoroalkyl derivatives.

    Oxidation: Formation of carboxylates.

    Reduction: Formation of alcohols.

    Esterification: Formation of esters.

Scientific Research Applications

2,2-Difluoro-4,4-dimethylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The presence of fluorine can also enhance the compound’s lipophilicity, affecting its distribution and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-4-methylpentanoic acid
  • 2,2-Difluoro-3,3-dimethylbutanoic acid
  • 2,2-Difluoro-5,5-dimethylhexanoic acid

Uniqueness

2,2-Difluoro-4,4-dimethylpentanoic acid is unique due to its specific arrangement of fluorine and methyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C7H12F2O2

Molecular Weight

166.17 g/mol

IUPAC Name

2,2-difluoro-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H12F2O2/c1-6(2,3)4-7(8,9)5(10)11/h4H2,1-3H3,(H,10,11)

InChI Key

MGBXWMSICKRISC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(=O)O)(F)F

Origin of Product

United States

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